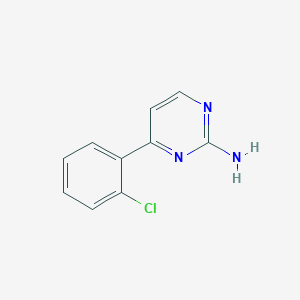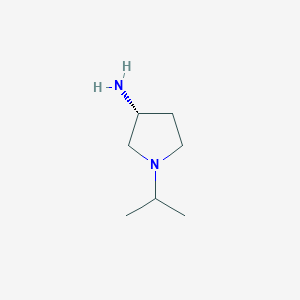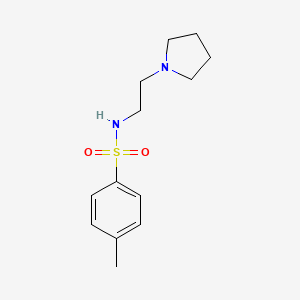![molecular formula C19H27N3O2 B1504882 1-Boc-4-[2-(1H-Indol-3-yl)-ethyl]-piperazine CAS No. 875900-94-0](/img/structure/B1504882.png)
1-Boc-4-[2-(1H-Indol-3-yl)-ethyl]-piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl 4-[2-(1H-indol-3-yl)ethyl]piperazine-1-carboxylate: is a synthetic organic compound that features a piperazine ring substituted with an indole moiety and a tert-butyl ester group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-Boc-4-[2-(1H-Indol-3-yl)-ethyl]-piperazine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 4-bromo-1H-indole and piperazine.
Formylation: The 4-bromo-1H-indole undergoes Vilsmeier formylation to introduce a formyl group at the 3-position.
N-Boc Protection: The formylated indole is then protected with a tert-butyl (dimethyl)silyl group.
Reduction: The aldehyde group is reduced to an alcohol using sodium borohydride in methanol.
Protection: The alcoholic hydroxy group is protected with tert-butyl (dimethyl)silyl chloride.
Coupling: The protected indole is coupled with piperazine under suitable conditions to form the desired product
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The indole moiety can undergo oxidation reactions to form various oxidized derivatives.
Reduction: The compound can be reduced under suitable conditions to modify the functional groups.
Substitution: The piperazine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the indole moiety can yield indole-3-carboxylic acid derivatives .
Wissenschaftliche Forschungsanwendungen
Chemistry: tert-Butyl 4-[2-(1H-indol-3-yl)ethyl]piperazine-1-carboxylate is used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Research is ongoing to explore the potential therapeutic applications of this compound, particularly in the development of new drugs targeting various diseases.
Industry: In the industrial sector, this compound can be used as an intermediate in the synthesis of pharmaceuticals and other fine chemicals .
Wirkmechanismus
The mechanism of action of 1-Boc-4-[2-(1H-Indol-3-yl)-ethyl]-piperazine is not well-characterized. it is believed to interact with specific molecular targets and pathways in biological systems, similar to other indole derivatives. The exact molecular targets and pathways involved are subjects of ongoing research .
Vergleich Mit ähnlichen Verbindungen
- tert-Butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate
- tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate
- tert-Butyl 4-[(E)-But-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate
Uniqueness: tert-Butyl 4-[2-(1H-indol-3-yl)ethyl]piperazine-1-carboxylate is unique due to its specific combination of an indole moiety and a piperazine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Eigenschaften
CAS-Nummer |
875900-94-0 |
|---|---|
Molekularformel |
C19H27N3O2 |
Molekulargewicht |
329.4 g/mol |
IUPAC-Name |
tert-butyl 4-[2-(1H-indol-3-yl)ethyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C19H27N3O2/c1-19(2,3)24-18(23)22-12-10-21(11-13-22)9-8-15-14-20-17-7-5-4-6-16(15)17/h4-7,14,20H,8-13H2,1-3H3 |
InChI-Schlüssel |
FKCFYGHUOXZTAQ-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)CCC2=CNC3=CC=CC=C32 |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)CCC2=CNC3=CC=CC=C32 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![1-[1-(3-Methylphenyl)-1H-pyrazol-4-YL]ethanone](/img/structure/B1504822.png)








